5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazolo[3,2-a]pyrimidine family and has been studied for its unique properties and potential benefits in various fields of research.
Mechanism of Action
The mechanism of action of 5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have shown that this compound may exert its biological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound may exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the suppression of viral replication, and the inhibition of bacterial growth. Additionally, this compound may exhibit antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases and conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its potential therapeutic benefits, its unique chemical structure, and its ability to interact with various cellular targets. However, limitations of using this compound in lab experiments may include its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the study of 5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. These include further investigations into its mechanism of action, the development of new synthetic methods for this compound, and the exploration of its potential applications in various fields of scientific research. Additionally, future studies may focus on the optimization of this compound's pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and safety profile.
Synthesis Methods
The synthesis of 5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be achieved through various methods, including the reaction of propyl isocyanate with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid followed by cyclization with sulfuric acid. Another method involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with thionyl chloride, followed by reaction with propylamine and cyclization with sulfuric acid.
Scientific Research Applications
5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potential anticancer, antiviral, and antimicrobial activities, making it a promising candidate for drug discovery and development.
properties
IUPAC Name |
5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-2-3-7-11-12-5(9)4-6(13)10-8(12)14-7/h9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGZBURAXNSLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N)CC(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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